molecular formula C9H10N2O B1457070 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one CAS No. 913720-12-4

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one

Cat. No. B1457070
CAS RN: 913720-12-4
M. Wt: 162.19 g/mol
InChI Key: FCHBZUWVGUGJNH-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Cancer Therapeutics

3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various types of cancers, and their abnormal activation can lead to tumor progression. Derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are promising targets for cancer therapy .

Drug Design and Optimization

In the realm of pharmacology, this compound serves as a scaffold for the design of new drugs. Its derivatives have been used to develop novel FGFR inhibitors with low molecular weight, which is beneficial for drug optimization . This leads to the creation of more effective and targeted medications with fewer side effects.

Material Science

In material science, 3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one is utilized in the synthesis of compounds with specific properties. For instance, it’s used in the creation of potent VEGFR-2 inhibitors , which are vital in the development of new materials with biomedical applications .

Analytical Chemistry

The compound’s derivatives are used as reagents in analytical procedures. They play a crucial role in the synthesis of other complex molecules, which can be used as standards or reference materials in various analytical chemistry applications .

Biochemistry Research

In biochemistry, the compound is involved in studies related to cell signaling pathways. It’s particularly significant in research on signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis . Understanding these pathways can lead to breakthroughs in treating diseases that involve these biological processes.

Mechanism of Action

properties

IUPAC Name

3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-9(2)7-6(11-8(9)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHBZUWVGUGJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=N2)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206428
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913720-12-4
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913720-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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